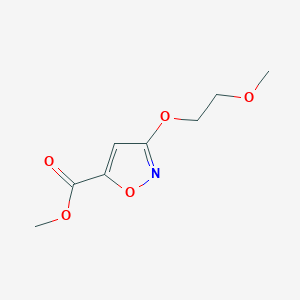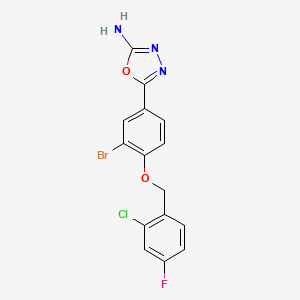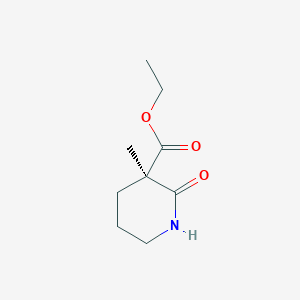
2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the methyl and propanoic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various pteridine derivatives, while reduction can produce different alcohols or amines.
科学的研究の応用
2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and metabolic pathways.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(4-oxopteridin-3(4H)-yl)butanoic acid
- 2-Methyl-2-(4-oxopteridin-3(4H)-yl)pentanoic acid
- 2-Methyl-2-(4-oxopteridin-3(4H)-yl)hexanoic acid
Uniqueness
2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid is unique due to its specific structure and functional groups. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences can make it more suitable for certain applications, such as specific chemical syntheses or targeted biological studies.
特性
分子式 |
C10H10N4O3 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
2-methyl-2-(4-oxopteridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H10N4O3/c1-10(2,9(16)17)14-5-13-7-6(8(14)15)11-3-4-12-7/h3-5H,1-2H3,(H,16,17) |
InChIキー |
BBTKWTYAHBHFLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)N1C=NC2=NC=CN=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


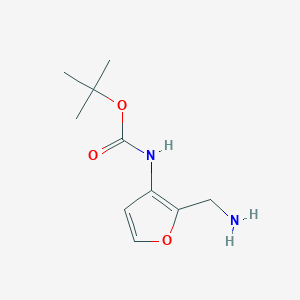
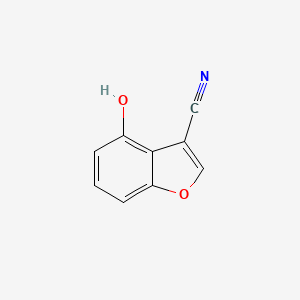
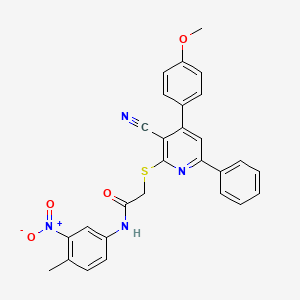
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
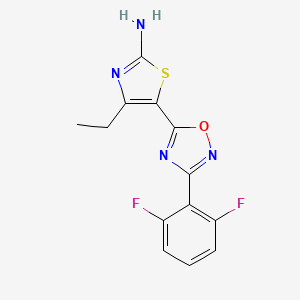
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
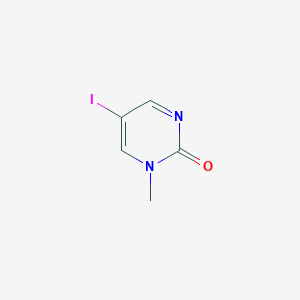
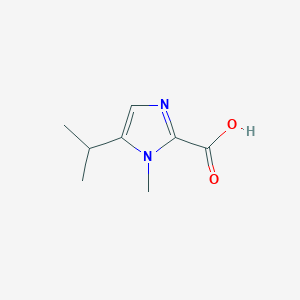
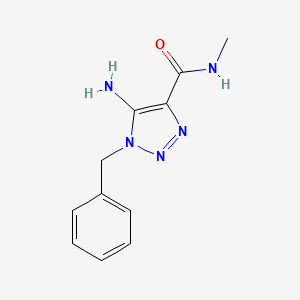
![tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11777442.png)
![tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
